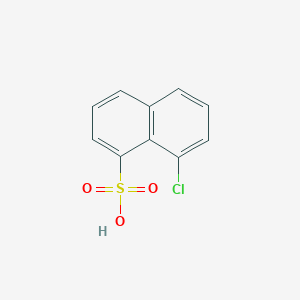

8-Chloronaphthalene-1-sulfonic acid

Description

Properties

IUPAC Name |

8-chloronaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFNCYFEIBUZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932466 | |

| Record name | 8-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-74-4, 5439-85-0 | |

| Record name | 8-Chloro-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloronaphthalene-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 8-chloronaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 145-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chloronaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloronaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Chloronaphthalene-1-sulfonic acid CAS number and properties

An In-depth Technical Guide to 8-Chloronaphthalene-1-sulfonic acid

Introduction

8-Chloronaphthalene-1-sulfonic acid is an important chemical intermediate belonging to the family of naphthalene sulfonic acids.[1] It is a white to off-white solid compound that is soluble in water and various organic solvents.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety information, applications, and a detailed experimental protocol for its use in the synthesis of fluorescent dyes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Chloronaphthalene-1-sulfonic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145-74-4 | [1][2][3][4] |

| Molecular Formula | C10H7ClO3S | [1][2][3][4][5] |

| Molecular Weight | 242.68 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 145-147 °C | [1][2][5] |

| Density | 1.533 g/cm³ | [1][2] |

| Solubility | Soluble in water and various organic solvents | [1] |

| IUPAC Name | 8-chloronaphthalene-1-sulfonic acid | [3][4] |

Safety and Hazard Information

8-Chloronaphthalene-1-sulfonic acid is classified as a corrosive substance.[1] Appropriate safety precautions must be taken when handling this chemical.

| Hazard Information | Code/Statement | Reference |

| Hazard Codes | C | [1] |

| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection) | [1] |

| CLP Classification | Skin Corrosion 1B (H314), Serious Eye Damage/Eye Irritation Category 1 (H318) | [5] |

| Precautionary Statements | P280, P301 + P330 + P331, P305 + P351 + P338, P310, P303 + P361 + P353 | [5] |

Applications

8-Chloronaphthalene-1-sulfonic acid is a versatile intermediate with applications in various industries.[1] It is primarily used in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][6] In the pharmaceutical industry, it serves as a key building block in the development of new medicinal compounds.[1] Furthermore, it is employed as a brightening agent in the textile industry and can act as a catalyst in certain chemical reactions.[1]

Caption: Applications of 8-Chloronaphthalene-1-sulfonic acid.

Experimental Protocols

A notable application of 8-chloronaphthalene-1-sulfonic acid is in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are fluorescent molecular probes used to study proteins.[7][8][9] A microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed for this purpose, offering high yields under mild conditions.[7][8][9]

Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Substituted aniline

-

Powdered elemental copper (catalyst)

-

Sodium phosphate buffer (pH 6.0-7.0)

-

5 mL microwave reaction vial

-

Magnetic stirring bar

-

Microwave reactor

Procedure:

-

To a 5 mL microwave reaction vial equipped with a magnetic stirring bar, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and the desired substituted aniline (0.46 mmol, 1.1 equivalents).[7][8][9]

-

Add 5 mL of an aqueous sodium phosphate buffer with a pH between 6 and 7.[8][9]

-

Add a catalytic amount of powdered elemental copper (10 mol %).[7][8][9]

-

Cap the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture with microwaves (100 W) at 100 °C for 1-3 hours while stirring.[7][8][9]

-

After the reaction is complete, the product can be purified. The major side product observed is 8-hydroxynaphthalene-1-sulfonic acid, which results from the displacement of the chloro group by water.[8][9]

Caption: Workflow for ANS derivative synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 8-chloronaphthalene-1-sulfonic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. fishersci.be [fishersci.be]

- 6. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chloronaphthalene-1-sulfonic acid, an important intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details its chemical and physical characteristics, outlines experimental protocols for their determination, and presents visual workflows and relationships to aid in research and development.

Core Physicochemical Properties

8-Chloronaphthalene-1-sulfonic acid is an organosulfur compound belonging to the family of naphthalene sulfonic acids.[1] It typically appears as a white to off-white solid and is known for its solubility in water and various organic solvents.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of 8-Chloronaphthalene-1-sulfonic acid.

| Identifier | Value | Source |

| IUPAC Name | 8-Chloronaphthalene-1-sulfonic acid | P&S Chemicals |

| CAS Number | 145-74-4 | LookChem[1] |

| Molecular Formula | C₁₀H₇ClO₃S | LookChem[1] |

| Molecular Weight | 242.68 g/mol | LookChem[1] |

| Property | Value | Source |

| Melting Point | 145-147 °C | LookChem |

| Boiling Point | Not available | LookChem |

| Density | 1.533 g/cm³ | LookChem |

| Appearance | White to off-white solid | LookChem[1] |

| Solubility | Soluble in water and various organic solvents. | LookChem[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid. Pure compounds typically exhibit a sharp melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 8-Chloronaphthalene-1-sulfonic acid is finely powdered using a mortar and pestle.[2]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in the heating block of the melting point apparatus or suspended in the oil of a Thiele tube.[2]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[3] For accuracy, the determination should be repeated at least twice with fresh samples.

Solubility Determination

The solubility of an organic compound is assessed in various solvents to understand its polarity and identify the presence of acidic or basic functional groups.[4][5]

Materials:

-

Test tubes

-

8-Chloronaphthalene-1-sulfonic acid

-

Distilled water

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

pH paper

Procedure:

-

Water Solubility: Approximately 30 mg of the compound is added to 1 mL of distilled water in a test tube. The tube is shaken vigorously. If the compound dissolves, the pH of the solution is tested with pH paper.[5][6] A pH of 4 or lower would indicate an acidic compound.[5][7]

-

Basic Solution Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH and 5% NaHCO₃ solutions. Solubility in NaOH suggests a strong or weak acid, while solubility in the weaker base, NaHCO₃, is characteristic of a strong acid like a sulfonic acid.[4][6]

-

Acidic Solution Solubility: If the compound is insoluble in water, its solubility is also tested in 5% HCl. This test is primarily for identifying basic compounds like amines.[4][6]

-

Concentrated Sulfuric Acid Solubility: For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated H₂SO₄ is tested. This can indicate the presence of functional groups that can be protonated by the strong acid, such as alkenes, alcohols, aldehydes, and ketones.[5]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8] It involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.

Apparatus:

-

Potentiometer with a pH electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A solution of 8-Chloronaphthalene-1-sulfonic acid of a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[9] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[9]

-

Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.[9]

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the buret.[9] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The titration is continued past the equivalence point. The pKa is determined from the resulting titration curve (pH vs. volume of titrant added). The pKa is the pH at which half of the acid has been neutralized. A more precise value can be obtained from the inflection point of the first derivative of the titration curve or the maximum of the second derivative.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to 8-Chloronaphthalene-1-sulfonic acid.

Caption: Experimental workflow for the synthesis and analysis of 8-Chloronaphthalene-1-sulfonic acid.

Caption: Relationship between molecular structure and physicochemical properties.

References

- 1. Cas 145-74-4,8-CHLORONAPHTHALENE-1-SULFONIC ACID | lookchem [lookchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. pennwest.edu [pennwest.edu]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. csub.edu [csub.edu]

- 7. quora.com [quora.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]

An In-depth Technical Guide to the Synthesis of 8-Chloronaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloronaphthalene-1-sulfonic acid is a valuable intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceutical compounds. Its specific substitution pattern, with a chlorine atom at the 8-position and a sulfonic acid group at the 1-position, imparts unique chemical properties that are leveraged in further chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for 8-chloronaphthalene-1-sulfonic acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of 8-chloronaphthalene-1-sulfonic acid is predominantly achieved through two main routes:

-

Direct Sulfonation of 1-Chloronaphthalene: This is the most common and direct method, involving the electrophilic aromatic substitution of 1-chloronaphthalene with a sulfonating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

Chlorosulfonation of Naphthalene: This pathway involves the simultaneous introduction of both the chlorine and sulfonyl chloride groups onto the naphthalene ring, followed by hydrolysis of the sulfonyl chloride to the sulfonic acid. This method can also lead to the formation of the desired product.

This guide will delve into the specifics of each of these pathways, providing the necessary details for their practical implementation.

Pathway 1: Direct Sulfonation of 1-Chloronaphthalene

The direct sulfonation of 1-chloronaphthalene is an electrophilic aromatic substitution reaction where a sulfonic acid group is introduced onto the naphthalene ring. The position of sulfonation is influenced by both the activating/deactivating nature of the existing chloro group and the reaction conditions, particularly temperature. The chlorine atom is an ortho-, para-directing deactivator. In the case of 1-chloronaphthalene, the incoming electrophile (the sulfonating agent) will preferentially attack the alpha positions (4, 5, and 8) and to a lesser extent the beta positions (2, 3, 6, and 7).

The formation of the 1-sulfonic acid is kinetically favored at lower temperatures. Therefore, to maximize the yield of 8-chloronaphthalene-1-sulfonic acid, the reaction is typically carried out at or below room temperature.

Key Sulfonating Agents

Several sulfonating agents can be employed for this transformation, with the most common being:

-

Chlorosulfonic Acid (ClSO₃H): A powerful and widely used sulfonating agent.

-

Sulfur Trioxide (SO₃): Often used in a complex with a solvent (e.g., dioxane, pyridine) or in an inert organic solvent to moderate its reactivity.

-

Oleum (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid.

Experimental Protocols

Method 1A: Sulfonation using Chlorosulfonic Acid in an Inert Solvent

This method provides good control over the reaction and is reported to yield the alpha-sulfonic acid with high selectivity.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-chloronaphthalene and an inert solvent such as nitrobenzene.

-

Cooling: The mixture is cooled to a temperature between 5°C and 10°C using an ice bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid (1.0 to 1.1 molar equivalents) is added dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained below 40°C. The reaction is exothermic.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes at the same temperature. The product, 8-chloronaphthalene-1-sulfonic acid, will precipitate out of the solution.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed with the inert solvent to remove any unreacted starting material and soluble isomers.

-

Drying: The filter cake is dried under vacuum to yield the crude 8-chloronaphthalene-1-sulfonic acid.

Method 1B: Sulfonation using Sulfur Trioxide in an Organic Solvent

This method offers an alternative to chlorosulfonic acid and can also provide high yields of the desired product.

Experimental Protocol:

-

Reaction Setup: A solution of 1-chloronaphthalene in an anhydrous organic solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Cooling: The solution is cooled to -20°C.

-

Addition of Sulfur Trioxide: A solution of sulfur trioxide (1.0 molar equivalent) in the same solvent is added slowly to the 1-chloronaphthalene solution while maintaining the temperature at -20°C.[1]

-

Reaction: The reaction mixture is stirred at -20°C for a specified period.

-

Work-up: The reaction is quenched by pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer containing the sulfonic acid can be further processed.

-

Isolation: The sulfonic acid can be isolated from the aqueous solution by salting out with sodium chloride or by neutralization with a base (e.g., sodium hydroxide) to precipitate the sodium salt.

Purification of 8-Chloronaphthalene-1-sulfonic Acid

The crude product from the sulfonation reaction will likely contain isomeric impurities. Purification can be achieved through several methods:

-

Fractional Crystallization: This is a common method for separating isomers. The crude sulfonic acid or its salt is dissolved in a suitable solvent (e.g., water, ethanol, or acetic acid) at an elevated temperature, and the solution is slowly cooled. The desired isomer, being less soluble, will crystallize out first.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. The use of a mobile phase containing an ion-pairing agent or cyclodextrins can enhance the separation of the isomers.[2]

Quantitative Data

| Parameter | Method 1A (Chlorosulfonic Acid) | Method 1B (Sulfur Trioxide) |

| Starting Material | 1-Chloronaphthalene | 1-Chloronaphthalene |

| Sulfonating Agent | Chlorosulfonic Acid | Sulfur Trioxide |

| Solvent | Nitrobenzene | Methylene Chloride |

| Temperature | 5-10°C | -20°C |

| Molar Ratio (Substrate:Agent) | 1 : 1.0-1.1 | 1 : 1.0 |

| Reported Yield | High | High |

| Purity of Crude Product | Contains isomeric impurities | Contains isomeric impurities |

Pathway 2: Chlorosulfonation of Naphthalene

An alternative route to 8-chloronaphthalene-1-sulfonic acid is the chlorosulfonation of naphthalene. This reaction introduces both a chloro and a sulfonyl chloride group onto the naphthalene ring in a single step. The resulting 8-chloronaphthalene-1-sulfonyl chloride can then be hydrolyzed to the desired sulfonic acid.

Experimental Protocol

Step 2A: Chlorosulfonation of Naphthalene

-

Reaction Setup: Naphthalene is reacted with an excess of chlorosulfonic acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.

-

Work-up: The reaction mixture is carefully poured onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Isolation: The solid 8-chloronaphthalene-1-sulfonyl chloride is collected by filtration and washed with cold water.

Step 2B: Hydrolysis of 8-Chloronaphthalene-1-sulfonyl Chloride

-

Reaction Setup: The crude 8-chloronaphthalene-1-sulfonyl chloride is suspended in water or a dilute aqueous base.

-

Reaction: The mixture is heated to effect the hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

Isolation: The resulting solution is cooled, and the 8-chloronaphthalene-1-sulfonic acid can be isolated by crystallization or by forming a salt.

Quantitative Data

| Parameter | Step 2A (Chlorosulfonation) | Step 2B (Hydrolysis) |

| Starting Material | Naphthalene | 8-Chloronaphthalene-1-sulfonyl chloride |

| Reagent | Chlorosulfonic Acid | Water or dilute base |

| Temperature | Elevated | Elevated |

| Product | 8-Chloronaphthalene-1-sulfonyl chloride | 8-Chloronaphthalene-1-sulfonic acid |

| Reported Yield | Variable | Typically high |

Visualizing the Synthesis Pathways

To better understand the logical flow of the synthesis and the relationships between the reactants and products, the following diagrams have been generated using the DOT language.

Caption: Direct Sulfonation of 1-Chloronaphthalene.

Caption: Chlorosulfonation of Naphthalene followed by Hydrolysis.

Conclusion

This technical guide has outlined the primary synthetic routes to 8-chloronaphthalene-1-sulfonic acid, providing detailed experimental protocols and insights into the reaction mechanisms and purification techniques. The direct sulfonation of 1-chloronaphthalene, particularly with chlorosulfonic acid or sulfur trioxide at low temperatures, stands out as a key method for obtaining the desired product. Careful control of reaction conditions is paramount to maximizing the yield of the 8-chloro-1-sulfonic acid isomer and minimizing the formation of unwanted byproducts. The provided visualizations and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and effective synthesis of this important chemical intermediate.

References

Spectroscopic and Physicochemical Profile of 8-Chloronaphthalene-1-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 8-Chloronaphthalene-1-sulfonic acid. Due to a lack of publicly available, experimentally determined spectra for this specific compound, this guide presents expected spectroscopic characteristics based on data from closely related naphthalenesulfonic acid derivatives. Detailed, generalized experimental protocols for acquiring NMR, IR, and UV-Vis spectra are also provided to facilitate further research.

Physicochemical Properties

8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative containing both a chloro and a sulfonic acid functional group.[1][2][3][4][5] Its known physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃S | [1] |

| Molecular Weight | 242.68 g/mol | [1] |

| CAS Number | 145-74-4 | [1] |

| Melting Point | 145-147 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for 8-Chloronaphthalene-1-sulfonic acid based on the known spectral characteristics of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonic acid groups on the naphthalene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.2 - 8.5 | Multiplet | Aromatic Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons attached to the chloro and sulfonic acid groups, as well as the quaternary carbons, will have distinct chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 120 - 140 | Aromatic Carbons |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonate group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| 1030 - 1200 | Strong | S=O Stretch (Sulfonate) |

| 650 - 900 | Strong | C-H Bending (Aromatic) |

UV-Vis (Ultraviolet-Visible) Spectroscopy

The UV-Vis spectrum of naphthalenesulfonic acid derivatives typically exhibits absorption maxima related to the π-π* transitions of the aromatic system.

| Predicted λmax (nm) | Solvent |

| 220 - 240 and 280 - 330 | Methanol or Water |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 8-Chloronaphthalene-1-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of 8-Chloronaphthalene-1-sulfonic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the 8-Chloronaphthalene-1-sulfonic acid sample and the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.[6] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[6]

-

Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 8-Chloronaphthalene-1-sulfonic acid of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent.

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 8-Chloronaphthalene-1-sulfonic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 145-74-4 | 8-Chloronaphthalene-1-sulfonic acid | Tetrahedron [thsci.com]

- 4. 8-Chloronaphthalene-1-sulfonic acid | C10H7ClO3S | CID 67353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of 8-Chloronaphthalene-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-chloronaphthalene-1-sulfonic acid in various solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides detailed, standardized experimental protocols for researchers to determine precise solubility values.

Introduction

8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative containing both a chloro and a sulfonic acid functional group. These substitutions significantly influence its physicochemical properties, including its solubility, which is a critical parameter in various applications such as organic synthesis, dye manufacturing, and potentially in pharmaceutical development. Understanding the solubility of this compound in different solvent systems is essential for process optimization, formulation development, and environmental fate assessment.

Solubility Data

Qualitative Solubility:

8-Chloronaphthalene-1-sulfonic acid is generally described as a white to off-white solid that is soluble in water and various organic solvents[1]. The presence of the polar sulfonic acid group (-SO₃H) imparts significant water solubility.

Quantitative Estimation for a Related Compound:

While specific data for the acid form is unavailable, information on its sodium salt, sodium 8-chloronaphthalene-1-sulfonate, offers a useful reference point. The ionic nature of the sulfonate group in the salt form leads to significant water solubility. Generally, sodium naphthalene sulfonates exhibit water solubility exceeding 10 g/100 mL at 20°C[2]. This suggests that 8-chloronaphthalene-1-sulfonic acid itself is likely to have good aqueous solubility.

Table 1: Summary of Solubility Information for 8-Chloronaphthalene-1-sulfonic Acid and its Sodium Salt

| Compound | Solvent | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) |

| 8-Chloronaphthalene-1-sulfonic acid | Water | Not Specified | Not Available | Soluble[1] |

| 8-Chloronaphthalene-1-sulfonic acid | Various Organic Solvents | Not Specified | Not Available | Soluble[1] |

| Sodium 8-chloronaphthalene-1-sulfonate | Water | 20 | > 10 g/100 mL (estimated for class)[2] | Very Soluble[2] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for 8-chloronaphthalene-1-sulfonic acid, this section outlines established experimental methodologies.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

-

Microbalance

Procedure:

-

Weigh approximately 10 mg of 8-chloronaphthalene-1-sulfonic acid and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears soluble, further increments of the solid can be added until saturation is observed to get a rough estimate of solubility.

Quantitative Determination of Aqueous Solubility (ASTM E1148 Standard Test Method approach)

This protocol provides a framework for the quantitative measurement of the aqueous solubility of organic compounds.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

High-purity water (e.g., Type I)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Calibrated glassware (pipettes, volumetric flasks)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 8-chloronaphthalene-1-sulfonic acid to a known volume of high-purity water in a sealed container. The excess solid should be clearly visible.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation.

-

To remove any suspended microparticles, centrifuge the collected supernatant at a high speed.

-

-

Analysis:

-

Prepare a series of standard solutions of 8-chloronaphthalene-1-sulfonic acid of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the saturated sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: General workflow for quantitative solubility determination.

References

An In-depth Technical Guide to 8-Chloronaphthalene-1-sulfonic Acid and its Derivatives for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-chloronaphthalene-1-sulfonic acid, its key derivatives, and their applications in drug discovery and development. The document details the synthesis, chemical properties, and biological activities of these compounds, with a focus on their potential as therapeutic agents.

Introduction to 8-Chloronaphthalene-1-sulfonic Acid

8-Chloronaphthalene-1-sulfonic acid is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of chemical entities.[1] Its structure, featuring a naphthalene core substituted with both a chloro and a sulfonic acid group, imparts unique reactivity that has been exploited in diverse fields, including the manufacturing of dyes, agrochemicals, and, most notably, pharmaceuticals.[1] The compound is typically a white to off-white solid soluble in water and various organic solvents.[1]

Common Derivatives and Their Synthesis

The chemical scaffold of 8-chloronaphthalene-1-sulfonic acid allows for the generation of several important derivatives. The most common of these include its sodium salt, its sulfonyl chloride, and a range of anilinonaphthalene sulfonic acids.

Sodium 8-Chloronaphthalene-1-sulfonate

The sodium salt of 8-chloronaphthalene-1-sulfonic acid is a more stable and water-soluble form of the parent acid, making it a convenient precursor in many synthetic applications.[2]

8-Chloronaphthalene-1-sulfonyl Chloride

This highly reactive derivative is a key intermediate for the synthesis of sulfonamides and sulfonate esters.[2] Its sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols.[2]

8-Anilinonaphthalene-1-sulfonic Acid (ANS) and its Derivatives

The reaction of 8-chloronaphthalene-1-sulfonic acid with various anilines yields a class of compounds known as 8-anilinonaphthalene-1-sulfonic acids (ANS). These derivatives have garnered significant interest due to their fluorescent properties and their ability to interact with biological macromolecules.[3][4] They are widely used as fluorescent probes to study protein conformation and binding.[3]

Quantitative Data on Key Derivatives

The following tables summarize key quantitative data for 8-chloronaphthalene-1-sulfonic acid and its prominent derivatives.

Table 1: Physicochemical Properties of 8-Chloronaphthalene-1-sulfonic Acid and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-Chloronaphthalene-1-sulfonic acid | 145-74-4 | C₁₀H₇ClO₃S | 242.68 |

| Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 | C₁₀H₆ClNaO₃S | 264.66 |

| 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 | C₁₀H₆Cl₂O₂S | 261.13 |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 82-76-8 | C₁₆H₁₃NO₃S | 299.35 |

Table 2: Spectral Properties of Selected 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives [1][4]

| Compound | R Group | λmax (abs, H₂O) (nm) | λmax (em, H₂O) (nm) | Quantum Yield (Φ) in H₂O | λmax (abs, EG) (nm) | λmax (em, EG) (nm) | Quantum Yield (Φ) in EG |

| 3a | H | 355 | 534 | 0.003 | 373 | 508 | 0.154 |

| 3b | 4-F | 347 | 553 | 0.001 | 362 | 507 | 0.040 |

| 3c | 2-F | 344 | 516 | 0.004 | 360 | 490 | 0.213 |

| 3d | 3-F | 345 | 509 | 0.009 | 364 | 482 | 0.441 |

| 3e | 4-Cl | 348 | 508 | 0.019 | 362 | 470 | 0.714 |

| 3f | 4-Br | 355 | 536 | 0.003 | 370 | 507 | 0.099 |

| 3g | 4-I | 339 | 508 | 0.015 | 364 | 473 | 0.708 |

| 3h | 3-Br | 356 | 533 | 0.005 | 371 | 499 | 0.127 |

| 3i | 4-CH₃ | 353 | - | - | 378 | 532 | - |

| 3j | 4-OCH₃ | 350 | - | - | 375 | 562 | 0.003 |

| 3k | 4-OH | 353 | 470 | 0.077 | 360 | 454 | 0.111 |

| 3l | 4-CN | 418 | - | - | 420 | - | - |

| 3m | 4-NO₂ | 360 | - | - | 380 | 558 | 0.004 |

EG: Ethylene Glycol

Table 3: Inhibitory Activity of ANS Derivatives against MurA

| Compound | R Group | IC₅₀ (µM) vs. E. coli MurA | IC₅₀ (µM) vs. E. cloacae MurA |

| ANS | H | > 1000 | > 1000 |

| 26 | (Structure not fully specified in snippets) | 2.7 (WT), 10 (C115D mutant) | 14 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-chloronaphthalene-1-sulfonic acid and its key derivatives.

Synthesis of 8-Chloronaphthalene-1-sulfonic Acid

The synthesis of 8-chloronaphthalene-1-sulfonic acid is typically achieved through the sulfonation of 1-chloronaphthalene.

Materials:

-

1-Chloronaphthalene

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

-

Dissolve 1-chloronaphthalene in an inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or acetic acid) to obtain pure 8-chloronaphthalene-1-sulfonic acid.

Synthesis of 8-Chloronaphthalene-1-sulfonyl Chloride

This derivative can be prepared from 8-chloronaphthalene-1-sulfonic acid using a chlorinating agent.[2]

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Thionyl chloride or Phosphorus pentachloride

-

Anhydrous solvent (e.g., toluene, chloroform)

Procedure:

-

Suspend 8-chloronaphthalene-1-sulfonic acid in an anhydrous solvent in a flask fitted with a reflux condenser and a gas trap.

-

Add thionyl chloride or phosphorus pentachloride portion-wise to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure.

-

The resulting crude 8-chloronaphthalene-1-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.

Microwave-Assisted Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives[3][4]

This modern synthetic approach offers high yields and short reaction times.

Materials:

-

8-Chloronaphthalene-1-sulfonic acid

-

Substituted aniline (1.1 equivalents)

-

Elemental copper powder (10 mol%)

-

Sodium phosphate buffer (pH 6-7)

-

Microwave reactor

Procedure:

-

In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted aniline (0.46 mmol, 1.1 equivalents), and elemental copper powder (10 mol%).

-

Add 5 mL of an aqueous sodium phosphate buffer (pH 6-7).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at 100 °C for 1-1.5 hours.

-

After the reaction is complete, cool the mixture and purify the product. Purification can be achieved by techniques such as column chromatography or recrystallization.

Biological Activity and Drug Development Applications

Derivatives of 8-chloronaphthalene-1-sulfonic acid, particularly the ANS family, have shown promise in drug discovery, primarily as tools for studying protein-ligand interactions and, more directly, as inhibitors of bacterial enzymes.

Inhibition of MurA: A Novel Antibacterial Strategy

A significant finding in the application of ANS derivatives is their ability to inhibit the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. This makes MurA an attractive target for the development of new antibiotics.

One study identified an ANS analog, compound 26 , as a potent inhibitor of MurA from both Escherichia coli and Enterobacter cloacae, with IC₅₀ values in the low micromolar range. Notably, this compound also inhibited a fosfomycin-resistant mutant of E. coli MurA, suggesting a potential avenue for overcoming existing antibiotic resistance mechanisms.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and biological action of these compounds.

Caption: Experimental workflow for the synthesis and application of ANS derivatives.

Caption: Inhibition of the MurA pathway by ANS derivatives.

Conclusion

8-Chloronaphthalene-1-sulfonic acid and its derivatives, particularly the 8-anilinonaphthalene-1-sulfonic acids, represent a promising class of compounds for drug discovery and development. Their utility as fluorescent probes for studying protein interactions is well-established, and recent findings on their inhibitory activity against essential bacterial enzymes like MurA open up new avenues for the development of novel antibacterial agents. The synthetic methodologies outlined in this guide, especially the efficient microwave-assisted synthesis of ANS derivatives, provide a practical framework for researchers to explore the structure-activity relationships of these compounds further and to design new derivatives with enhanced therapeutic potential. The quantitative data provided herein should serve as a valuable resource for computational modeling and lead optimization efforts in the pursuit of new drug candidates.

References

- 1. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]

- 2. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Theoretical Investigations of 8-Chloronaphthalene-1-sulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental knowledge of 8-Chloronaphthalene-1-sulfonic acid. While dedicated in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes the known data, proposes a robust computational methodology for its detailed theoretical analysis based on studies of analogous compounds, and presents available experimental data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound and its derivatives, particularly in the fields of medicinal chemistry, material science, and chemical synthesis.

Introduction

8-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative that serves as a key intermediate in the synthesis of various chemical compounds, including dyes and pigments, agrochemicals, and pharmaceuticals.[1] Its structural features, comprising a bulky chlorine atom and a highly polar sulfonic acid group on the naphthalene core, impart unique physicochemical properties that are of interest for various applications. Understanding the molecular geometry, electronic properties, and reactivity of this compound is crucial for its effective utilization and for the rational design of novel derivatives.

This whitepaper summarizes the currently available physical and chemical data for 8-Chloronaphthalene-1-sulfonic acid and outlines a theoretical framework for its comprehensive computational characterization.

Molecular Properties

A summary of the known molecular and physical properties of 8-Chloronaphthalene-1-sulfonic acid is presented in Table 1. The sodium salt of this acid is also a common form and some of its computed properties are included for reference.

Table 1: Physical and Chemical Properties of 8-Chloronaphthalene-1-sulfonic Acid and its Sodium Salt

| Property | Value (8-Chloronaphthalene-1-sulfonic acid) | Value (Sodium 8-Chloronaphthalene-1-sulfonate) | Reference(s) |

| Molecular Formula | C₁₀H₇ClO₃S | C₁₀H₆ClNaO₃S | [2] |

| Molecular Weight | 242.68 g/mol | 264.66 g/mol | [2][3] |

| CAS Number | 145-74-4 | 5439-85-0 | [2][4] |

| Melting Point | 145-147 °C | >300 °C (for a derivative) | [5] |

| Appearance | White to off-white solid | Not specified | [1] |

| Solubility | Soluble in water and various organic solvents | Soluble in water | [1] |

| Topological Polar Surface Area (TPSA) | Not available | 57.2 Ų | [3] |

| logP (calculated) | Not available | -0.5987 | [3] |

Theoretical Studies: A Proposed Computational Approach

While a dedicated, in-depth theoretical study on 8-chloronaphthalene-1-sulfonic acid is not readily found in the reviewed literature, a robust computational analysis can be proposed based on methodologies successfully applied to similar substituted naphthalene compounds.[6][7] Density Functional Theory (DFT) is the most appropriate method for such an investigation.

Proposed Computational Methodology

A detailed theoretical study of 8-chloronaphthalene-1-sulfonic acid would involve the following steps:

-

Geometry Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a suitable basis set, for example, 6-311++G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Following optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the UV-Vis absorption spectrum.

-

The logical workflow for such a theoretical study is depicted in the following diagram:

Caption: Proposed workflow for the theoretical study of 8-Chloronaphthalene-1-sulfonic acid.

Experimental Protocols

Synthesis of 8-Chloronaphthalene-1-sulfonic Acid

General Sulfonation Protocol:

-

Reaction Setup: 1-chloronaphthalene is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, in a suitable solvent.[3] The reaction temperature is a critical parameter to control the regioselectivity.

-

Reaction Conditions: The reaction is typically carried out with an excess of the sulfonating agent.[8] The temperature is carefully controlled to favor the formation of the 8-sulfonated product.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched, often with water or ice. The product, 8-chloronaphthalene-1-sulfonic acid, can then be isolated, for instance, by precipitation or extraction.

-

Neutralization (optional): The sulfonic acid can be converted to its more stable sodium salt by neutralization with a base such as sodium hydroxide.[3]

The synthesis workflow is illustrated in the diagram below:

Caption: General workflow for the synthesis of 8-Chloronaphthalene-1-sulfonic acid.

Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

8-Chloronaphthalene-1-sulfonic acid is a precursor for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are important fluorescent probes. A detailed protocol for this conversion has been reported.[9][10]

Experimental Protocol for the Synthesis of an ANS Derivative:

-

Reactants: 8-Chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and a substituted amine (0.46 mmol, 1.1 equivalents) are used.[9][10]

-

Catalyst and Solvent: A catalytic amount of powdered elemental copper (10 mol %) is used in a buffer solution of Na₂HPO₄ and NaH₂PO₄ (pH 6.0–7.0).[9][10]

-

Reaction Conditions: The reaction mixture is placed in a microwave reaction vial and microwaved (100 W) for 1–3 hours at 100 °C.[9][10]

-

Purification: The reaction mixture is basified with NaOH, filtered to remove the copper catalyst, and the aqueous layer is extracted with dichloromethane to remove unreacted amine. The aqueous layer is then concentrated, and the residue is purified by flash column chromatography.[10]

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) due to the coupling of the six protons on the naphthalene ring. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and sulfonic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached substituents.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations (around 1000-1200 cm⁻¹) and an O-H stretching band. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

-

UV-Vis: The UV-Vis spectrum in a suitable solvent is expected to exhibit absorption bands characteristic of the naphthalene chromophore, likely in the UV region.

Conclusion and Future Outlook

8-Chloronaphthalene-1-sulfonic acid is a valuable chemical intermediate with significant potential for further application. This technical guide has consolidated the available information on its properties and synthesis. However, it is evident that a dedicated and comprehensive theoretical study of this molecule is currently lacking in the public domain.

Future research should focus on performing detailed DFT calculations as outlined in this guide to elucidate the electronic structure, reactivity, and spectroscopic properties of 8-chloronaphthalene-1-sulfonic acid. Such a study would provide valuable quantitative data that would be highly beneficial for the rational design of new functional molecules and for a deeper understanding of its chemical behavior. Furthermore, the publication of detailed experimental protocols for its synthesis and complete experimental spectroscopic data would be of great value to the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]

- 4. SODIUM, 8-CHLORO-NAPHTHALENE-1-SULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electronic and Vibrational Manifold of Tetracyanoethylene–Chloronaphthalene Charge Transfer Complex in Solution: Insights from TD-DFT and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanisms Involving 8-Chloronaphthalene-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 8-chloronaphthalene-1-sulfonic acid, a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] This document details its synthesis, key reactions, and underlying mechanistic principles, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Synthesis of 8-Chloronaphthalene-1-sulfonic Acid

The primary route for the synthesis of 8-chloronaphthalene-1-sulfonic acid is through the electrophilic aromatic substitution of 1-chloronaphthalene. The sulfonation is typically carried out using chlorosulfonic acid, which acts as both the sulfonating and chlorinating agent.[1] The regioselectivity of the reaction is temperature-dependent, with the formation of the 1-sulfonic acid being kinetically favored at lower temperatures.

A patented method for the synthesis of 1-naphthalenesulfonic acids provides insight into the reaction conditions. While not specific to the 8-chloro derivative, it offers a valuable procedural framework. The reaction of naphthalene with chlorosulfonic acid in a nitroaromatic hydrocarbon solvent, such as nitrobenzene, at temperatures below 40°C yields the 1-naphthalenesulfonic acid in high purity.[3]

Experimental Protocol: Synthesis of 1-Naphthalenesulfonic Acid (Illustrative)

A mixture of 116.5 parts of chlorosulfonic acid in 120 parts of nitrobenzene is added over a period of 30 minutes to a slurry of 128 parts of naphthalene in 120 parts of nitrobenzene, while maintaining the temperature at approximately 25°C. The reaction mixture is seeded with crystals of 1-naphthalenesulfonic acid to promote crystallization. After the addition is complete, the slurry is stirred for an additional twenty minutes and then filtered. The resulting filter cake is dried to yield the product.[3]

Table 1: Illustrative Yield for the Synthesis of 1-Naphthalenesulfonic Acid [3]

| Reactant Ratio (Naphthalene:Chlorosulfonic Acid) | Yield of Naphthalenesulfonic Acids |

| 1:1 (molar) | 88% |

Key Reaction Mechanisms

8-Chloronaphthalene-1-sulfonic acid undergoes several key reactions, primarily centered around nucleophilic substitution of the chlorine atom and electrophilic substitution on the naphthalene ring. Desulfonation is also a relevant reversible reaction.

Nucleophilic Aromatic Substitution: The Ullmann Condensation

A significant reaction of 8-chloronaphthalene-1-sulfonic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction is particularly useful for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are valuable fluorescent probes in biochemical research.[4][5][6] The reaction involves the coupling of 8-chloronaphthalene-1-sulfonic acid with an amine in the presence of a copper catalyst.[4][5]

A modern, efficient method for this transformation utilizes microwave-assisted heating, which significantly reduces reaction times and can lead to high yields.[4][5]

-

Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted amine (0.46 mmol, 1.1 equivalents), and a catalytic amount of powdered elemental copper (10 mol %).

-

Solvent Addition: Add a buffer solution of Na₂HPO₄ (4.5 mL, pH 9.6) and NaH₂PO₄ (0.5 mL, pH 4.2) to adjust the reaction mixture to a pH of 6.0–7.0.

-

Microwave Irradiation: Cap the vial and irradiate the mixture in a microwave reactor (100 W) for 1–3 hours at 100°C.

-

Workup and Purification:

-

Adjust the pH of the reaction mixture to above 12 with 5 M NaOH and filter to remove the elemental copper.

-

Wash the filter residue with water (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 40 mL) to remove any unreacted amine.

-

Remove the aqueous solvent by rotary evaporation.

-

Dissolve the residue in methanol (30 mL) and filter to remove undissolved salts.

-

Concentrate the filtrate by rotary evaporation.

-

Purify the residue by flash column chromatography on a C18Aq column using a methanol/water (4:6) eluent.

-

Table 2: Yields of Microwave-Assisted Ullmann Condensation of 8-Chloronaphthalene-1-sulfonic Acid with Various Anilines [4][5][6][7]

| Amine | Product | Yield |

| Aniline | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63% |

| p-Toluidine | Sodium 8-(p-tolylamino)naphthalene-1-sulfonate | 69% |

| 3-Fluoroaniline | Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47% |

| 3,4-Dichloroaniline | Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 43% |

| Aniline (with electron-donating groups) | Corresponding ANS derivatives | up to 74% |

| Aniline (with electron-withdrawing groups) | Corresponding ANS derivatives | 11-25% |

Spectroscopic Data for Sodium 8-(phenylamino)naphthalene-1-sulfonate: [4][6]

-

¹H NMR (400 MHz, D₂O) δ 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.33 (q, J = 7.8 Hz, 2H), 7.21 (dt, J = 12.5, 7.6 Hz, 3H), 7.01 (d, J = 7.9 Hz, 2H), 6.82 (t, J = 7.4 Hz, 1H).

-

¹³C NMR (100 MHz, D₂O) δ 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33.

-

HRMS (ESI) m/z calcd for C₁₆H₁₂NO₃S⁻ [M – H]⁻ 298.0543; found, 298.0558.

Electrophilic Aromatic Substitution

The naphthalene ring of 8-chloronaphthalene-1-sulfonic acid can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The sulfonic acid group is a deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the peri-substituents, will determine the regiochemical outcome.

A study on the nitration of α-chloronaphthalene-α-sulphonic acids indicates that the deactivating effect of the two electrophilic groups is enhanced when the sulfonic group is in the 8-position.[8]

A patent describing the halogenation of 1-chloronaphthalene-8-sulfonic acid provides some experimental insight.[9]

To a solution of 264.5 parts by weight of the sodium salt of 1-chloronaphthalene-8-sulfonic acid in 1000 parts by weight of water, acidified to Congo red with hydrochloric acid, 160 parts by weight of bromine are added over 1 to 2 hours with stirring at room temperature. A crystalline precipitate of 1-chloro-8-bromonaphthalene separates and is filtered and washed with water.[9]

Desulfonation

The sulfonation of aromatic compounds is a reversible reaction.[10] The sulfonic acid group can be removed by heating with dilute aqueous acid, a process known as desulfonation. This reaction can be used to remove the sulfonic acid group after it has served its purpose, for example, as a directing or protecting group. Specific experimental conditions for the desulfonation of 8-chloronaphthalene-1-sulfonic acid are not detailed in the available literature, but the general principle involves hydrolysis in the presence of an acid.

Visualizing the Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed.

References

- 1. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. US1822982A - Halogenated naphthalene - Google Patents [patents.google.com]

- 10. api.pageplace.de [api.pageplace.de]

In-Depth Technical Guide: Health and Safety Data for 8-Chloronaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available health and safety information for 8-Chloronaphthalene-1-sulfonic acid. It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Users should always consult the most current SDS from their supplier before handling this chemical and ensure all appropriate safety protocols are in place. The toxicological properties of this compound have not been thoroughly investigated.

Executive Summary

Physicochemical Properties

Understanding the physicochemical properties of a compound is a critical first step in any safety assessment. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃S | [1] |

| Molecular Weight | 242.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 145-147 °C | [1][2] |

| Density | 1.533 g/cm³ | [1] |

| Solubility | Soluble in water and various organic solvents. | [1] |

Toxicological Data and Hazard Identification

Comprehensive toxicological data for 8-Chloronaphthalene-1-sulfonic acid is limited. The primary hazards identified are related to its irritant properties.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Not specified | Causes skin irritation. |

| Serious Eye Damage / Eye Irritation | Not specified | Causes serious eye irritation. |

Note: Specific categories for skin and eye irritation were not consistently found across sources. Users should refer to the specific SDS provided by their supplier for detailed classification.

Summary of Toxicological Endpoints

A thorough search of publicly available literature and safety data did not yield quantitative data for the following common toxicological endpoints:

-

Acute Oral Toxicity (LD50): Not available

-

Acute Dermal Toxicity (LD50): Not available

-

Acute Inhalation Toxicity (LC50): Not available

-

Carcinogenicity: Not available

-

Mutagenicity: Not available

-

Reproductive Toxicity: Not available

The absence of this data highlights the need for careful handling and the application of the precautionary principle when working with this compound.

Experimental Protocols

While specific experimental reports on the toxicology of 8-Chloronaphthalene-1-sulfonic acid are not available, this section outlines the general methodologies for key irritation studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes or irreversible tissue damage to the skin.

-

Test System: Healthy, young adult albino rabbits are typically used.

-

Dose and Application: A 0.5 g sample of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of shaved skin. The application site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation Period: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of the effects.

-

Scoring: The severity of erythema and edema is scored using a standardized system (e.g., the Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This study evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy, adult albino rabbits are the standard model.[3]

-

Dose and Application: A small amount of the test substance (typically 0.1 mL of a liquid or not more than 100 mg of a solid, ground to a fine powder) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye serves as an untreated control.[3]

-

Observation Period: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[3][5] The observation period can be extended to 21 days to determine the reversibility of any observed lesions.[5]

-

Scoring: Lesions are scored according to a standardized grading system. The use of analgesics and anesthetics is now recommended to minimize pain and distress for the animals.[4]

Signaling Pathways and Workflows

No information on specific signaling pathways affected by 8-Chloronaphthalene-1-sulfonic acid was found in the public domain. Therefore, a generalized workflow for chemical safety assessment is provided below. This diagram illustrates the logical progression from initial characterization to hazard communication.

Caption: Generalized workflow for chemical safety assessment.

Handling and Safety Precautions

Given the identified hazards, the following general precautions should be taken when handling 8-Chloronaphthalene-1-sulfonic acid:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Conclusion